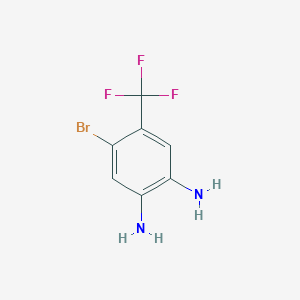

4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a brominated and trifluoromethylated benzene derivative with additional amino groups. This structure suggests potential reactivity due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (amino) groups, which could influence its chemical behavior and applications in synthesis.

Synthesis Analysis

An efficient synthetic process for a closely related compound, 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, was developed starting from 4-bromo-2-(trifluoromethyl)aniline, which afforded the target compound in 81% overall yield and 99% HPLC area% purity . This suggests that similar methods could potentially be applied to synthesize this compound with high purity and yield.

Molecular Structure Analysis

While the exact molecular structure of this compound is not detailed in the provided papers, related brominated benzene derivatives have been studied. For instance, X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed diverse packing motifs and interactions, such as C–H···Br and C–Br···π, which could be relevant to understanding the structural characteristics of the compound .

Chemical Reactions Analysis

The presence of bromine in the compound suggests potential for further functionalization through nucleophilic substitution reactions, as demonstrated by the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene through a Wittig-Horner reaction . The amino groups could also participate in various reactions, potentially acting as nucleophiles or coordinating to metals in organometallic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the related compound 1-Bromo-3,5-bis(trifluoromethyl)benzene has been used as a versatile starting material for organometallic synthesis, indicating that the trifluoromethyl groups can significantly influence the reactivity and properties of such compounds . Additionally, the fluorescence properties of a brominated benzene derivative were investigated, showing significant differences in fluorescence intensity between the solution and solid states, which could imply that this compound may also exhibit interesting photophysical properties .

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Polymer Processing

Benzene-1,3,5-tricarboxamides (BTAs) are pivotal in supramolecular chemistry due to their simple structure, ease of access, and detailed understanding of their self-assembly behavior. These compounds, similar in structural relevance to the subject compound, find applications in nanotechnology, polymer processing, and biomedical applications, highlighting the potential of "4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine" in these fields (Cantekin, de Greef, & Palmans, 2012).

Heterocyclic Compounds in Medicinal Chemistry

Triazines and their isomers, which share a similarity in the aspect of containing nitrogen atoms and potential for aromatic substitution as our subject compound, have been extensively studied for their wide spectrum of biological activities. This includes antibacterial, antifungal, anticancer, antiviral, and antimalarial properties, indicating the possible interest in exploring "this compound" for drug development (Verma, Sinha, & Bansal, 2019).

Environmental and Toxicology Studies

The environmental impact and toxicology of brominated and fluorinated compounds have been a subject of study, with research focusing on novel brominated flame retardants (NBFRs) and their occurrence in indoor air, dust, consumer goods, and food. These studies are crucial for understanding the environmental fate and potential health risks associated with such compounds, which could extend to "this compound" (Zuiderveen, Slootweg, & de Boer, 2020).

Synthetic Applications

Research on the practical synthesis of structurally complex molecules like 2-Fluoro-4-bromobiphenyl, a non-steroidal anti-inflammatory and analgesic material, showcases the synthetic interest in brominated and fluorinated compounds. Such work underscores the potential utility of "this compound" in synthetic chemistry for the development of pharmaceuticals and materials (Qiu et al., 2009).

Propiedades

IUPAC Name |

4-bromo-5-(trifluoromethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIMDXKCJKECRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441495 |

Source

|

| Record name | 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157590-60-8 |

Source

|

| Record name | 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)